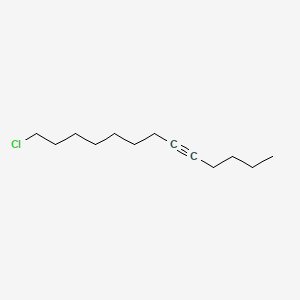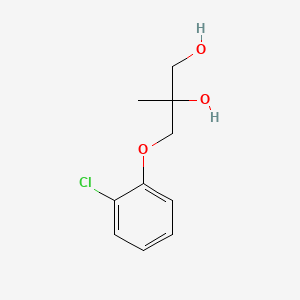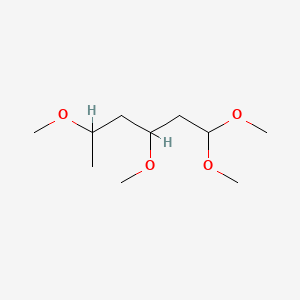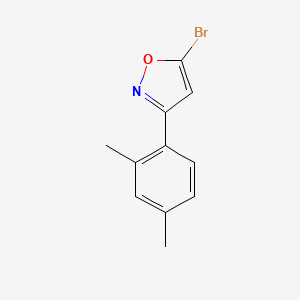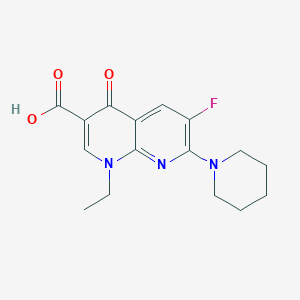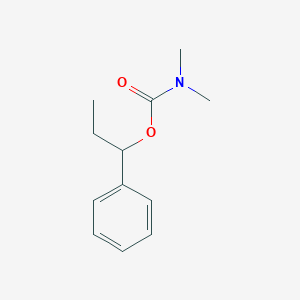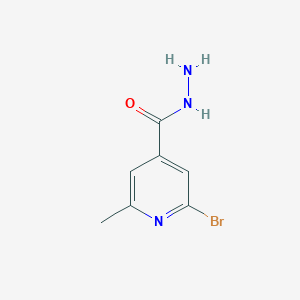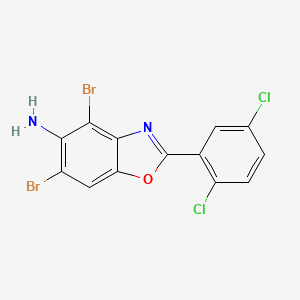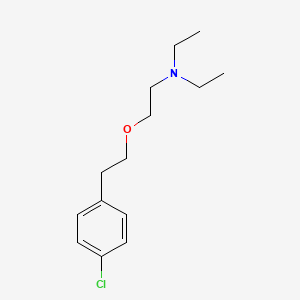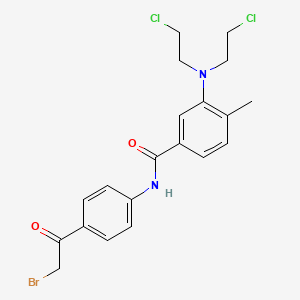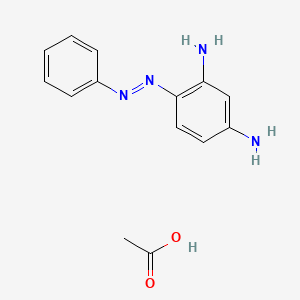
4-(Phenylazo)benzene-1,3-diamine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with two amino groups and an acetate group. This compound is known for its vibrant orange color and is used in various industrial applications, including as a dye.
Preparation Methods
The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with m-phenylenediamine to form 4-(Phenylazo)benzene-1,3-diamine.
Acetylation: The resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.
Chemical Reactions Analysis
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(Phenylazo)benzene-1,3-diamine acetate has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with cellular components. The azo group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include nucleic acids and enzymes involved in cellular metabolism.
Comparison with Similar Compounds
4-(Phenylazo)benzene-1,3-diamine acetate can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino and acetate groups.
Methyl Orange: An azo dye used as a pH indicator, differing in its sulfonate group.
Sudan I: Another azo dye used in coloring oils and waxes, differing in its naphthol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
79234-33-6 |
|---|---|
Molecular Formula |
C12H12N4.C2H4O2 C14H16N4O2 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
InChI Key |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Related CAS |
495-54-5 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



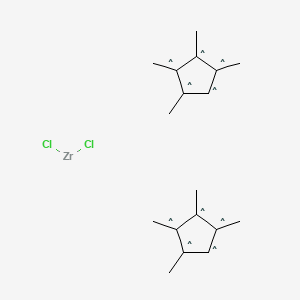
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
